molecular formula C24H20Br2N2O4 B11550976 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11550976
M. Wt: 560.2 g/mol
InChI Key: DKPPBGKVXQTLQS-UVHMKAGCSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound characterized by its brominated phenyl groups and benzoate ester

Preparation Methods

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves multiple steps. The synthetic route typically starts with the bromination of a phenyl precursor, followed by the introduction of the dimethylphenoxy group through a nucleophilic substitution reaction. The final step involves the formation of the benzoate ester under esterification conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with molecular targets through its brominated phenyl groups and benzoate ester. These interactions can affect various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Similar compounds include other brominated phenyl derivatives and benzoate esters. What sets 2,4-DIBROMO-6-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE apart is its unique combination of functional groups, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C24H20Br2N2O4

Molecular Weight

560.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H20Br2N2O4/c1-15-8-9-20(10-16(15)2)31-14-22(29)28-27-13-18-11-19(25)12-21(26)23(18)32-24(30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+

InChI Key

DKPPBGKVXQTLQS-UVHMKAGCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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